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Compound of Interest

Compound Name: 2-Chloro-4-methylpentanoic acid

Cat. No.: B1214262

This technical guide provides a detailed overview of the physicochemical properties, synthesis,
and analytical characterization of 2-Chloro-4-methylpentanoic acid. The information is
intended for researchers, scientists, and professionals in the field of drug development and
chemical synthesis. While experimental data for some properties of this compound are limited
in publicly available literature, this guide consolidates available computed data and established
experimental protocols to serve as a valuable resource.

Chemical Identity and Physicochemical Properties

2-Chloro-4-methylpentanoic acid, also known as 2-chloroisocaproic acid, is a halogenated
carboxylic acid. Its chemical structure consists of a pentanoic acid backbone with a chlorine
atom at the a-position (carbon 2) and a methyl group at the 4-position.

Table 1: Chemical Identifiers
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Identifier Value
IUPAC Name 2-Chloro-4-methylpentanoic acid
CAS Number 29671-29-2 (for the racemic mixture)[1]

28659-81-6 (for the (S)-enantiomer)[2]

80919-74-0 (for the (R)-enantiomer)[3]

Molecular Formula CeH11CIO2[1]
Molecular Weight 150.60 g/mol [1][3]
SMILES CC(C)CC(C(=0)O)CI[1]

INChl=1S/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-
5H,3H2,1-2H3,(H,8,9)[4]

InChl

InChlKey CBQBIPRPIHIKPW-UHFFFAOY SA-N[4]

Table 2: Computed Physicochemical Properties

The following table summarizes the computationally predicted physicochemical properties of 2-
Chloro-4-methylpentanoic acid. It is important to note that these values are theoretical and
await experimental verification.
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Property Value Source
XLogP3 2.1 [3114]
Topological Polar Surface Area

polod 37.3A2 [1]
(TPSA)
Hydrogen Bond Donor Count 1 [1]
Hydrogen Bond Acceptor

2 PubChem

Count
Rotatable Bond Count 3 [1]
Exact Mass 150.0447573 Da [3]
Monoisotopic Mass 150.0447573 Da [3]

Note: Experimental data for properties such as melting point, boiling point, and pKa are not
readily available in the public domain.

Spectroscopic Characterization

Spectroscopic data is crucial for the structural confirmation of 2-Chloro-4-methylpentanoic
acid.

1H NMR Spectroscopy: The proton NMR spectrum of (S)-2-chloro-4-methyl-n-valeric acid in
CDCls shows the following characteristic shifts:

10.8 ppm (s, 1H): Carboxylic acid proton (-COOH).

4.35 ppm (t, 1H): Methine proton at the chiral center (-CHCI-).

1.88 ppm (m, 2H): Methylene protons (-CHz-).

0.96 ppm (d, 6H): Two methyl groups of the isobutyl moiety (-CH(CHs)z2).

Mass Spectrometry: The mass spectrum of (S)-2-chloro-4-methylvaleric acid shows a
molecular ion peak corresponding to its molecular weight.
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Experimental Protocols

Detailed experimental protocols for the synthesis and determination of physicochemical
properties of 2-Chloro-4-methylpentanoic acid are not widely published. However,
established methodologies for similar compounds can be adapted.

Synthesis of 2-Chloro-4-methylpentanoic Acid

A potential synthetic route to 2-Chloro-4-methylpentanoic acid is via the a-chlorination of 4-
methylpentanoic acid.

Reaction Scheme:

4-methylpentanoic acid can be reacted with a chlorinating agent such as thionyl chloride
(SOCL) in the presence of a suitable catalyst, followed by hydrolysis.

General Procedure:

Activation of Carboxylic Acid: 4-methylpentanoic acid is reacted with thionyl chloride to form
the corresponding acyl chloride. This reaction is typically performed in an inert solvent.

o a-Chlorination: The acyl chloride is then treated with a chlorinating agent, such as N-
chlorosuccinimide (NCS), under appropriate conditions (e.g., with a radical initiator or under
UV irradiation) to introduce a chlorine atom at the a-position.

e Hydrolysis: The resulting 2-chloro-4-methylpentanoyl! chloride is carefully hydrolyzed with
water to yield 2-Chloro-4-methylpentanoic acid.

 Purification: The final product can be purified by techniques such as distillation under
reduced pressure or chromatography.

Determination of Physicochemical Properties

Workflow for Characterization of 2-Chloro-4-methylpentanoic Acid
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Caption: General workflow for the synthesis and characterization of 2-Chloro-4-
methylpentanoic acid.

Determination of Melting Point:
o Asmall, dry sample of the purified compound is packed into a capillary tube.
e The capillary tube is placed in a melting point apparatus.

e The temperature is raised slowly, and the range from the temperature at which the first drop
of liquid appears to the temperature at which the entire sample is liquid is recorded.

Determination of Boiling Point:
o A small amount of the liquid sample is placed in a distillation flask.

e The flask is heated, and the temperature at which the liquid boils and its vapor pressure
equals the atmospheric pressure is recorded as the boiling point. For accuracy, this is often
performed under reduced pressure.

Determination of pKa (Potentiometric Titration):

e A known concentration of 2-Chloro-4-methylpentanoic acid is dissolved in a suitable
solvent (e.g., water or a water/alcohol mixture).

o A standardized solution of a strong base (e.g., NaOH) is added in small increments using a
burette.

e The pH of the solution is measured after each addition of the base using a calibrated pH
meter.
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 Aftitration curve (pH vs. volume of base added) is plotted.
e The pKa is determined as the pH at the half-equivalence point.
Determination of n-Octanol/Water Partition Coefficient (LogP) - Shake Flask Method:

o A known amount of 2-Chloro-4-methylpentanoic acid is dissolved in a mixture of n-octanol
and water (pre-saturated with each other).

o The mixture is shaken vigorously to allow for partitioning of the solute between the two
phases and then allowed to separate.

e The concentration of the acid in both the n-octanol and water phases is determined using a
suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

o The partition coefficient (P) is calculated as the ratio of the concentration in the octanol
phase to the concentration in the aqueous phase.

e LogP is the base-10 logarithm of P.

Biological Activity

Information regarding the specific biological activities or signaling pathways of 2-Chloro-4-
methylpentanoic acid is limited in the current scientific literature. Further research is required
to elucidate its pharmacological and toxicological profile.

Conclusion

This technical guide provides a summary of the known and predicted physicochemical
properties of 2-Chloro-4-methylpentanoic acid, along with generalized experimental
protocols for its synthesis and characterization. The lack of extensive experimental data
highlights the need for further empirical studies to validate the computed properties and to
explore the potential applications of this compound in various scientific and industrial domains.
The provided methodologies and characterization workflows offer a foundational framework for
researchers initiating studies on this molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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